molecular formula CaCO3<br>CCaO3 B074435 CALCIUM CARBONATE CAS No. 1317-65-3

CALCIUM CARBONATE

Cat. No.: B074435
CAS No.: 1317-65-3
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Description

Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, and it is the primary component of pearls, marine organism shells, and eggshells. This compound is widely used in various industries due to its abundance and versatility. It appears as a white powder or colorless crystals and is insoluble in water but soluble in acids .

Scientific Research Applications

Calcium carbonate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.

    Biology: Studied for its role in biomineralization processes in marine organisms and its use in bone graft materials.

    Medicine: Used as a calcium supplement and antacid.

    Industry: Widely used in the production of cement, lime, and glass.

Mechanism of Action

References:

  • Li, X., & Cao, M. (2024). Recent Developments on the Effects of Micro- and Nano-Limestone on the Hydration Process, Products, and Kinetics of Cement. Materials, 17(9), 2133
  • Bao, Y., & Zhao, T. (2018). A review on use of limestone powder in cement-based materials. Journal of Building Materials, 21(1), 1-7
  • Wang, Y., et al. (2023). Pore Structure Evolution and Failure Mechanism of Limestone in the Mineralogical Point of View. ACS Omega, 8(39), 25029-25037

Future Directions

Limestone calcined clay cement (LC3) concrete has been identified as a promising future direction for limestone . This is due to its properties, compatibility, environmental benefits, and the need for sustainable Environment Management Plan in the mining sector .

Biochemical Analysis

Biochemical Properties

Limestone is largely formed by the biochemical processes of marine organisms. These organisms extract calcium ions and bicarbonate ions from their environment to form calcium carbonate, which is the primary component of limestone The biochemical reactions involved in the formation of limestone are complex and involve a variety of enzymes and proteins within these organisms

Molecular Mechanism

The molecular mechanisms of limestone in biochemical reactions primarily involve the dissolution and precipitation of its main component, this compound. This process is influenced by various environmental factors such as temperature, pressure, and the presence of other ions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

    Heat: High temperatures are required for the decomposition reaction.

Major Products

    Calcium Oxide: Produced from the decomposition of this compound.

    Calcium Salts: Produced from reactions with acids, such as calcium chloride from hydrochloric acid.

Comparison with Similar Compounds

Calcium carbonate is often compared with other carbonates and calcium compounds:

    Magnesium Carbonate: Similar to this compound, magnesium carbonate is used as an antacid and laxative. it has different solubility properties and is less commonly used in industrial applications.

    Calcium Oxide: Produced from the decomposition of this compound, calcium oxide is used in the production of cement and lime.

    Sodium Carbonate: Known as soda ash, sodium carbonate is used in glass making, water treatment, and as a cleaning agent.

Conclusion

This compound is a versatile and widely used compound with significant applications in various fields. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in both industrial and academic settings. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its unique properties and uses.

Properties

IUPAC Name

calcium;carbonate
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InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ca+2]
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Molecular Formula

CaCO3, CCaO3
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DSSTOX Substance ID

DTXSID3036238
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Molecular Weight

100.09 g/mol
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Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001%
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Density

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Mechanism of Action

Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate).
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Impurities

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.
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Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

CAS No.

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes)
Record name CALCIUM CARBONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM CARBONATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/220
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Calcium carbonate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0090.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
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125 mL
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Na2HPO4
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Lanthanide chloride
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Synthesis routes and methods II

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
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Synthesis routes and methods III

Procedure details

An aqueous slurry of calcium carbonate was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (100 mmol) of calcium carbonate (Escalon #2300 (average particle size, 1.7 μm), available from Sankyo Seifun KK) and 90.0 g of water. An aqueous solution of 15.8 g (100 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 89.5 g of water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for one hour. The slurry was then filtered and the wet cake was thoroughly rinsed with water. The wet cake was subsequently dried at 200° C. for at least 12 hours, yielding a white powder of calcium phenylphosphonate. FIG. 4 shows a micrograph taken with a field-emission scanning electron microscope (SEM: JSM-7400F, manufactured by JEOL Ltd.) of the white powder of calcium phenylphosphonate thus obtained.
Quantity
10 g
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90 g
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15.8 g
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89.5 g
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Synthesis routes and methods IV

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical geological settings where high-purity limestone deposits are found in England and Wales?

A1: High-purity limestone deposits in England and Wales are primarily located within the Carboniferous Limestone, particularly in regions like the Peak District, Mendips, South and North Wales, northern Pennines, and around the Lake District. Additionally, the Upper Chalk outcrop in southern England and the Burnham and Welton chalk outcrops in northern England hold substantial high-purity limestone resources. []

Q2: How does the formation of algal limestone reservoirs impact hydrocarbon exploration?

A2: Algal limestone reservoirs, like those found in the Huatugou oilfield, often exhibit favorable conditions for "self-generation and self-preservation." [] This means that the algal limestone can act as both the source rock for hydrocarbons and the reservoir rock where they accumulate. This characteristic makes them attractive targets for exploration.

Q3: Can you provide an example of how limestone formation is linked to specific geological events?

A3: The Mateiaş Limestone in the South Carpathians, Romania, provides a compelling example. [] Its formation is linked to the Kimmeridgian and potentially Early Tithonian ages, with deposition occurring in shelf margin and slope environments along the eastern edge of the Getic Carbonate Platform.

Q4: What is the chemical formula and primary component of limestone?

A4: Limestone primarily comprises calcium carbonate (CaCO3). []

Q5: How does the particle size of limestone influence its application in agriculture?

A5: Studies on Galician pastures highlight the importance of limestone particle size in agriculture. [] Finely ground limestone (<0.25 mm) proved more effective in raising soil pH, increasing exchangeable calcium and magnesium, and ultimately improving pasture yield and quality compared to coarser limestone particles.

Q6: What spectroscopic technique is useful for determining the provenance of archaeological limestone artifacts?

A6: Electron paramagnetic resonance (EPR) spectroscopy has emerged as a valuable tool for determining the origin of archaeological limestone. [] By analyzing the EPR spectra of limestone samples from different quarries and comparing them to artifacts, researchers can trace the geographical source of the limestone used in antiquity.

Q7: What are some major industrial applications of high-purity limestone?

A7: High-purity limestone is crucial for various industries. It plays a key role in iron and steel production, chemical manufacturing, glassmaking, and the production of fillers and pigments. Furthermore, it has gained increasing importance in flue gas desulfurization systems for power plants. []

Q8: Can limestone be used to reduce the environmental impact of other materials?

A9: Yes, research suggests that waste limestone powder can serve as a filler in epoxy resin coatings. This substitution reduces the amount of epoxy resin required, thus minimizing the environmental impact associated with its production and use. []

Q9: Are there alternatives to using limestone in flue gas desulfurization systems?

A10: While lime (calcium oxide) has been a traditional reagent in flue gas desulfurization systems, research has explored the use of limestone (this compound) as a more cost-effective alternative for regenerating the absorbent in these systems. []

Q10: What are the environmental implications of limestone mining, and how can these be mitigated?

A11: Limestone mining, like any extractive industry, can have environmental impacts. Remote sensing techniques, such as those employed in a study on Biak Island, Papua, allow for the monitoring and assessment of limestone mining sites. [] By mapping active and inactive mining areas, researchers can help guide sustainable mining practices and land reclamation efforts.

Q11: Does the use of limestone in agricultural applications have any environmental drawbacks?

A11: While limestone application is generally beneficial for acidic soils, it is essential to determine the appropriate application rates based on soil testing. Excessive liming can lead to nutrient imbalances and negatively affect soil health.

Q12: What research has been done on the creep characteristics of limestone under thermal-mechanical stress?

A13: Researchers have investigated the creep behavior of limestone under conditions relevant to geothermal wellbores. Triaxial creep tests on Dalian limestone under varying temperatures have revealed that temperature significantly influences creep deformation, creep rate, and the long-term strength of limestone. []

Q13: How can computational modeling contribute to understanding limestone formations?

A14: Computer modeling has proven to be a valuable tool for deciphering the formation of limestone sequences. For example, in a study on the Early Ordovician Chepultepec interval in Virginia, modeling helped to elucidate the mechanisms behind the formation of cyclic peritidal sequences and subtidal limestone deposits. []

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